1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine
Overview
Description
1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a piperazine derivative that has been studied for its ability to modulate certain receptors in the brain and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine involves its ability to modulate certain receptors in the brain, such as the 5-HT1A receptor and the α2-adrenergic receptor. These receptors are involved in the regulation of mood, anxiety, and cognition. By modulating these receptors, 1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine may have potential therapeutic effects in these areas.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments is its potential therapeutic properties in various fields of research. It has shown promising results in preclinical studies and may have potential as a treatment for mood disorders, anxiety disorders, and cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine. One direction is to further investigate its potential therapeutic properties in the treatment of mood disorders, anxiety disorders, and cancer. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, it may be useful to investigate its potential use as an anti-inflammatory agent and in other areas of research.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential therapeutic properties in various fields of scientific research. It has been shown to modulate certain receptors in the brain that are involved in the regulation of mood, anxiety, and cognition. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-chloro-4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJLDJKHLTTQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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